(4e,4'e)-4,4'-(Benzene-1,3-diyldinitrilo)dipentan-2-one
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Overview
Description
(4e,4’e)-4,4’-(Benzene-1,3-diyldinitrilo)dipentan-2-one is an organic compound that features a benzene ring substituted with nitrilo groups and pentan-2-one chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4e,4’e)-4,4’-(Benzene-1,3-diyldinitrilo)dipentan-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzene Derivative: Starting with benzene, nitration can be performed to introduce nitro groups, followed by reduction to form the nitrilo groups.
Attachment of Pentan-2-one Chains: The nitrilo-substituted benzene can then undergo a reaction with pentan-2-one under specific conditions, such as the presence of a catalyst or under reflux.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This could include:
Catalysts: Using specific catalysts to increase yield and reaction rate.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure efficient reactions.
Purification: Employing techniques like distillation or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4e,4’e)-4,4’-(Benzene-1,3-diyldinitrilo)dipentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the nitrilo groups or other functional groups within the molecule.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Including acids, bases, or metal catalysts.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4e,4’e)-4,4’-(Benzene-1,3-diyldinitrilo)dipentan-2-one can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, this compound might be studied for its potential interactions with biological molecules or its effects on cellular processes.
Medicine
Potential medical applications could include the development of new pharmaceuticals or as a model compound for studying drug interactions.
Industry
In industry, (4e,4’e)-4,4’-(Benzene-1,3-diyldinitrilo)dipentan-2-one could be used in the production of polymers, coatings, or other materials.
Mechanism of Action
The mechanism of action for (4e,4’e)-4,4’-(Benzene-1,3-diyldinitrilo)dipentan-2-one would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, altering their activity, or participating in chemical reactions within cells.
Comparison with Similar Compounds
Similar Compounds
(4e,4’e)-4,4’-(Benzene-1,3-diyldinitrilo)dipentan-2-one: Similar compounds might include other benzene derivatives with nitrilo and ketone groups.
(4e,4’e)-4,4’-(Benzene-1,3-diyldinitrilo)dipentan-3-one: A similar compound with a different position of the ketone group.
(4e,4’e)-4,4’-(Benzene-1,3-diyldinitrilo)dipentan-2-ol: A similar compound with an alcohol group instead of a ketone.
Properties
CAS No. |
5432-78-0 |
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Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
4-[3-(4-oxopentan-2-ylideneamino)phenyl]iminopentan-2-one |
InChI |
InChI=1S/C16H20N2O2/c1-11(8-13(3)19)17-15-6-5-7-16(10-15)18-12(2)9-14(4)20/h5-7,10H,8-9H2,1-4H3 |
InChI Key |
KTHNFIGMSOICNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC(=CC=C1)N=C(C)CC(=O)C)CC(=O)C |
Origin of Product |
United States |
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